molecular formula C11H13BrClN B1408423 N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine CAS No. 1599911-00-8

N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine

Cat. No. B1408423
M. Wt: 274.58 g/mol
InChI Key: YBBGVSMYYDMTFM-UHFFFAOYSA-N
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Description

“N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine” is a compound that contains a cyclobutanamine group attached to a bromo-chloro phenyl group. The bromo-chloro phenyl group is a common motif in medicinal chemistry due to its ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would consist of a four-membered cyclobutanamine ring attached to a phenyl ring substituted with bromine and chlorine atoms. The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry of the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly quite reactive .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of New Compounds : The chemical compound of interest is involved in the synthesis of novel biological agents, as seen in the synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds have been synthesized and evaluated for antimicrobial activities, showing significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

  • Crystal Structure Determination : The structure of related compounds, such as 1-[4-(3-{[5-(4-Chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride hemihydrate, has been determined using X-ray crystallography. This provides valuable insight into the molecular structure of these complex compounds (Liang et al., 2011).

Chemical Properties and Reactions

  • Reaction Mechanisms : Studies on methylene analogs of cyclobutenedione, which include compounds with similar structures, reveal insights into their reaction mechanisms. This is crucial for understanding how these compounds interact in various chemical processes (Toda & Takehira, 1972).

  • Photodimerization Process : Research on compounds like 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, which may share structural similarities, sheds light on the photodimerization process, a significant chemical reaction for these types of compounds (Busetti et al., 1980).

Biomedical and Environmental Applications

  • Tryptophan Metabolism Interference : Myclobutanil, a compound structurally related, has been studied for its enantioselective metabolism and interference with tryptophan metabolism in rat hepatocytes. This research provides insights into the biomedical applications and potential toxicity mechanisms of these compounds (Wang et al., 2015).

  • Copper Corrosion Inhibition : Studies on myclobutanil, 1-(4-Chlorophenyl)-2-(hydro-1,2,4-triazole-1-methyl)-amylcyanide, demonstrate its use as a corrosion inhibitor for copper, especially in acidic solutions. Such research indicates potential industrial applications in metal preservation (Wu et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a drug, future research could involve further optimization of its structure, testing its efficacy in preclinical and clinical trials, and investigating its mechanism of action .

properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBGVSMYYDMTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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